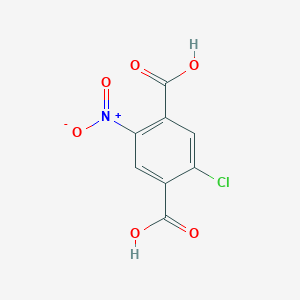

2-Chloro-5-nitroterephthalic acid

Description

Significance of Halogenated and Nitrated Aromatic Dicarboxylic Acids in Contemporary Chemistry

Halogenated and nitrated aromatic dicarboxylic acids are of considerable importance in modern chemistry due to the unique properties conferred by the halogen and nitro functional groups. Halogenation, the introduction of a halogen atom (F, Cl, Br, I) onto an aromatic ring, and nitration, the addition of a nitro group (NO2), are key electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com These functional groups act as powerful modifiers of a molecule's electronic and steric characteristics.

The presence of electron-withdrawing groups like halogens and nitro groups can significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid moieties. britannica.com For instance, the nitro group is a strong ring deactivator in electrophilic aromatic substitution reactions. libretexts.org This altered reactivity is a valuable tool for chemists, enabling the synthesis of complex molecules with precise control over the position of subsequent functionalization.

These functionalized aromatic dicarboxylic acids serve as crucial intermediates in a wide array of applications. They are integral to the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. nih.govgoogle.com For example, 2-chloro-5-nitrobenzoic acid, a related compound, is a precursor in the synthesis of N-substituted 5-nitroanthranilic acid derivatives and has been used to create luminescent coordination polymers. sigmaaldrich.comchemicalbook.com The ability to introduce these functional groups allows for the fine-tuning of a molecule's properties, such as its ability to act as a ligand in metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. nih.govmdpi.com

Positional Isomerism and the Distinctive Role of 2-Chloro-5-nitroterephthalic Acid in Aromatic Functionalization

Positional isomerism, a type of structural isomerism, occurs when functional groups are located at different positions on a carbon skeleton. chemistryguru.com.sg In the context of substituted terephthalic acids, the arrangement of functional groups around the benzene (B151609) ring has a profound impact on the molecule's properties and reactivity. rsc.orgrsc.org The specific placement of the chloro and nitro groups in 2-Chloro-5-nitroterephthalic acid distinguishes it from its other possible isomers, such as 2-Chloro-3-nitroterephthalic acid or 2-Chloro-6-nitroterephthalic acid.

Overview of Research Paradigms and Theoretical Frameworks in Functionalized Terephthalic Acid Chemistry

The study of functionalized terephthalic acids is underpinned by a variety of research paradigms and theoretical frameworks. Synthetic organic chemistry provides the methodologies for the preparation of these compounds, often involving multi-step reaction sequences. guidechem.com For example, the synthesis of a related compound, 2-chloro-5-nitrobenzoic acid, can be achieved through the nitration of o-chlorobenzoic acid. google.com

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in understanding the structural and electronic properties of these molecules. researchgate.net DFT calculations can provide insights into molecular geometry, electrostatic potential, and orbital energies, which helps in predicting reactivity and designing new materials. nih.gov

The investigation of metal-organic frameworks (MOFs) represents a significant research area where functionalized terephthalic acids are extensively used as organic linkers. nih.govmdpi.comresearchgate.net The properties of the resulting MOFs, such as their porosity and catalytic activity, are directly influenced by the nature and position of the functional groups on the terephthalic acid ligand. nih.gov The study of these materials often involves techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structures. nih.govacs.org

Data for 2-Chloro-5-nitroterephthalic acid and Related Compounds

| Property | 2-Chloro-5-nitroterephthalic acid | 2-Chloroterephthalic acid | 2-Nitroterephthalic acid | 2-Chloro-5-nitrobenzoic acid |

| CAS Number | 185945-89-5 bldpharm.com | 1967-31-3 nih.gov | 610-29-7 sigmaaldrich.com | 2516-96-3 sigmaaldrich.comnist.gov |

| Molecular Formula | C8H4ClNO6 bldpharm.com | C8H5ClO4 nih.gov | C8H5NO6 sigmaaldrich.com | C7H4ClNO4 nist.gov |

| Molecular Weight | 245.57 g/mol bldpharm.com | 200.57 g/mol nih.gov | 211.13 g/mol sigmaaldrich.com | 201.56 g/mol sigmaaldrich.comsigmaaldrich.com |

| Melting Point | Not available | Not available | 270-272 °C sigmaaldrich.com | 165-168 °C sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClNO6 |

|---|---|

Molecular Weight |

245.57 g/mol |

IUPAC Name |

2-chloro-5-nitroterephthalic acid |

InChI |

InChI=1S/C8H4ClNO6/c9-5-1-4(8(13)14)6(10(15)16)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

GFVQORMGWSXQME-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Nitroterephthalic Acid

Strategic Approaches for Regioselective Synthesis

Nitration Pathways of Halogenated Terephthalic Acid Precursors

A logical approach to the synthesis of 2-Chloro-5-nitroterephthalic acid involves the direct nitration of a halogenated terephthalic acid precursor, namely 2-chloroterephthalic acid. In this strategy, the directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the two carboxylic acid groups are meta-directors.

The nitration of 2-chloroterephthalic acid would be expected to yield a mixture of isomers. The positions ortho and para to the chlorine atom are activated, while the positions meta to the carboxyl groups are also favored. This overlap in directing effects can potentially lead to the desired 2-chloro-5-nitroterephthalic acid, where the nitro group is introduced at the position that is both para to the chlorine and meta to one of the carboxyl groups. However, the formation of other isomers, such as 2-chloro-3-nitroterephthalic acid and 2-chloro-6-nitroterephthalic acid, is also possible, necessitating careful control of reaction conditions and purification of the final product.

A similar and potentially more viable route starts with the nitration of o-chlorotoluene to yield 2-chloro-5-nitrotoluene (B86962). google.com This reaction is known to proceed with good regioselectivity. The subsequent step would involve the oxidation of the two methyl groups to carboxylic acids. While the oxidation of substituted xylenes (B1142099) to terephthalic acids is a common industrial process, the presence of a deactivating nitro group can make this transformation more challenging. rsc.org

| Precursor | Reagents and Conditions | Product | Notes |

| 2-Chlorotoluene | Acetic anhydride (B1165640), fuming nitric acid, acidic beta-zeolite catalyst, 25-40 °C | 2-Chloro-5-nitrotoluene | Good regioselectivity for the para-nitration product. google.com |

| 2-Chloro-5-nitrotoluene | Strong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄) | 2-Chloro-5-nitroterephthalic acid | This step is plausible but requires harsh conditions that might affect the nitro group. |

Halogenation Strategies for Nitrated Terephthalic Acid Precursors

An alternative strategy involves the chlorination of a nitrated terephthalic acid precursor, specifically 2-nitroterephthalic acid. In this case, the directing effects of the nitro group (meta-director) and the two carboxyl groups (meta-directors) would guide the position of the incoming chloro substituent.

The nitro group strongly deactivates the aromatic ring towards electrophilic substitution, making the chlorination of 2-nitroterephthalic acid a challenging reaction that would likely require harsh conditions. The desired regioselectivity for the introduction of the chlorine atom at the 5-position would depend on the subtle interplay of the directing effects of the three existing substituents. The formation of other chlorinated isomers would be a significant possibility.

A related approach could start from m-nitrotoluene, which can be catalytically chlorinated to produce 2-chloro-5-nitrotoluene with high selectivity. google.com This intermediate could then be oxidized to the target dicarboxylic acid as described in the previous section.

| Precursor | Reagents and Conditions | Product | Isomer Distribution |

| m-Nitrotoluene | Cl₂, transition metal catalyst (e.g., FeCl₃) | 2-Chloro-5-nitrotoluene | High selectivity for the desired isomer. google.com |

Orthogonal Functionalization Techniques for Aromatic Carboxylic Acids

Orthogonal functionalization techniques, where different functional groups are introduced in a specific sequence without interfering with each other, are highly valuable in the synthesis of polysubstituted aromatic compounds. In the context of 2-Chloro-5-nitroterephthalic acid, this could involve a multi-step sequence starting from a simpler, strategically functionalized precursor.

One such approach could utilize a Sandmeyer reaction, which allows for the introduction of a chloro group via a diazonium salt intermediate. google.comprepchem.comgoogle.comnih.govyoutube.com This strategy would typically start with an amino-substituted precursor. For instance, the synthesis could begin with 2-aminoterephthalic acid or its diester. The amino group could then be nitrated at the 5-position, followed by the conversion of the amino group to a chloro group via diazotization and subsequent treatment with a copper(I) chloride catalyst. google.comprepchem.com The success of this route would heavily depend on the ability to selectively nitrate (B79036) the aminoterephthalic acid derivative without oxidizing the amino group.

Precursor Design and Chemical Transformations

Utilization of o-Chlorobenzoic Acid and Related Monocarboxylic Acid Derivatives

A common and well-documented starting material for the synthesis of related compounds is o-chlorobenzoic acid. nih.gov The nitration of o-chlorobenzoic acid is known to produce 2-chloro-5-nitrobenzoic acid with good yield and regioselectivity. nih.govmdpi.com This is due to the directing effects of the chloro and carboxyl groups, which both favor substitution at the 5-position.

However, 2-chloro-5-nitrobenzoic acid is a monocarboxylic acid. To arrive at the target terephthalic acid derivative, a second carboxyl group must be introduced onto the aromatic ring. This transformation is not straightforward and represents a significant synthetic hurdle. Methods for the carboxylation of aromatic rings, such as the Kolbe-Schmitt reaction, are generally not applicable to such deactivated systems. A more plausible, albeit multi-step, approach would involve the conversion of another substituent on the ring into a carboxylic acid.

| Precursor | Reagents and Conditions | Product | Yield |

| o-Chlorobenzoic acid | 100% H₂SO₄, 80% HNO₃, <0 °C | 2-Chloro-5-nitrobenzoic acid | ~92% nih.gov |

Derivations from Dimethyl Aminoterephthalate and Analogous Esters

Dimethyl aminoterephthalate is another key precursor that can be utilized in a multi-step synthesis of 2-Chloro-5-nitroterephthalic acid. The synthesis of dimethyl aminoterephthalate itself can be achieved through the reduction of dimethyl nitroterephthalate. chemicalbook.com

Starting from dimethyl aminoterephthalate, a potential synthetic route could involve the following sequence of reactions:

Nitration: The amino group would first need to be protected, for example, as an acetamide, to prevent its oxidation during nitration and to control the regioselectivity of the reaction. The nitration of the protected aminoterephthalate would then be carried out, with the nitro group expected to be directed to the position ortho to the amino group (position 3) or meta to the ester groups (position 5). Achieving selectivity for the 5-position would be crucial.

Sandmeyer Reaction: Following nitration and deprotection of the amino group, a Sandmeyer reaction could be employed to replace the amino group with a chloro group. google.comprepchem.com This would involve diazotization of the amino group with nitrous acid, followed by treatment with copper(I) chloride.

Hydrolysis: The final step would be the hydrolysis of the methyl ester groups to the corresponding carboxylic acids to yield the final product, 2-Chloro-5-nitroterephthalic acid.

This multi-step approach, while complex, offers a higher degree of control over the regiochemical outcome compared to the direct functionalization of a less substituted precursor.

| Precursor | Key Transformation | Intermediate/Product |

| Dimethyl nitroterephthalate | Reduction (e.g., with H₂/Pd/C) | Dimethyl aminoterephthalate |

| Dimethyl aminoterephthalate | Protection, Nitration, Deprotection | Dimethyl 2-amino-5-nitroterephthalate |

| Dimethyl 2-amino-5-nitroterephthalate | Sandmeyer Reaction (diazotization, then CuCl) | Dimethyl 2-chloro-5-nitroterephthalate |

| Dimethyl 2-chloro-5-nitroterephthalate | Hydrolysis (acid or base catalyzed) | 2-Chloro-5-nitroterephthalic acid |

Influence of Protecting Group Strategies (e.g., Esterification/Hydrolysis) on Reaction Selectivity

The core of the synthetic strategy for 2-chloro-5-nitroterephthalic acid revolves around the temporary modification of the carboxylic acid groups to esters. This protection serves a dual purpose: it deactivates the aromatic ring to a lesser extent than the free carboxylic acids and, more importantly, the steric bulk of the ester groups can direct the incoming electrophile (the nitronium ion, NO₂⁺) to a specific position on the benzene (B151609) ring.

A common and effective approach begins with the esterification of 2-chloroterephthalic acid. This is typically achieved by reacting the diacid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. This reaction yields the corresponding dialkyl 2-chloroterephthalate.

The subsequent nitration of the diester is the critical step where regioselectivity is enforced. The ester groups, being less deactivating than carboxylic acids, allow for the nitration to proceed under manageable conditions. The steric hindrance provided by the ester groups, particularly when bulkier alcohols are used, can significantly influence the position of nitration. The incoming nitro group is directed to the position that is electronically favored and sterically accessible. In the case of dialkyl 2-chloroterephthalate, the nitration predominantly occurs at the 5-position, yielding dialkyl 2-chloro-5-nitroterephthalate.

The final step in this synthetic sequence is the hydrolysis of the ester groups to regenerate the carboxylic acids. This is typically accomplished by treating the diester with an aqueous base, such as sodium hydroxide, followed by acidification. This process cleaves the ester linkages, affording the desired 2-chloro-5-nitroterephthalic acid.

Table 1: Key Steps in the Synthesis of 2-Chloro-5-nitroterephthalic Acid via Protecting Group Strategy

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Esterification | 2-chloroterephthalic acid, alcohol (e.g., methanol), acid catalyst (e.g., H₂SO₄), heat | Protection of carboxylic acid groups, modulation of electronic effects, and introduction of steric bulk. |

| 2 | Nitration | Dialkyl 2-chloroterephthalate, nitrating agent (e.g., HNO₃/H₂SO₄), controlled temperature | Regioselective introduction of the nitro group at the 5-position, guided by the directing effects of the chloro and ester groups. |

| 3 | Hydrolysis | Dialkyl 2-chloro-5-nitroterephthalate, aqueous base (e.g., NaOH), followed by acidification (e.g., HCl) | Deprotection of the ester groups to yield the final 2-chloro-5-nitroterephthalic acid. |

This strategic use of esterification and hydrolysis as a protecting group strategy is a powerful tool in organic synthesis, enabling the preparation of complex and highly substituted aromatic compounds with a high degree of control over the final product's structure.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 5 Nitroterephthalic Acid

Reactivity of Carboxylic Acid Functional Groups

The two carboxylic acid groups are the primary sites for reactions typical of this functional class, including esterification and conversion to more reactive acid derivatives like acid chlorides and anhydrides.

The conversion of the carboxylic acid groups of 2-chloro-5-nitroterephthalic acid to esters is a fundamental reaction, typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net The reaction proceeds via protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. researchgate.net

The reaction can produce a monoester or a diester, depending on the stoichiometry of the alcohol used and the reaction conditions. The strong electron-withdrawing nature of the nitro and chloro substituents increases the acidity of the carboxylic acid protons but also enhances the electrophilicity of the carbonyl carbons, which can influence the reaction rate.

Table 1: General Kinetic Parameters for Acid-Catalyzed Esterification of Aromatic Carboxylic Acids This table presents typical data for related compounds to illustrate the kinetic profiles of esterification reactions.

| Carboxylic Acid | Alcohol | Catalyst | Apparent Activation Energy (Ea) | Kinetic Model |

|---|---|---|---|---|

| Acetic Acid | 1-Methoxy-2-propanol (B31579) | Amberlyst-35 | 62.0 kJ/mol | LHHW Model |

| Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | 64 kJ/mol | Pseudo Second-Order |

Data sourced from references mdpi.comucr.ac.cr. The LHHW model was found to be the most consistent for the esterification of 1-methoxy-2-propanol and acetic acid. mdpi.com

The carboxylic acid groups of 2-chloro-5-nitroterephthalic acid can be readily converted into more reactive acyl chlorides. This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgcommonorganicchemistry.comlibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting 2-chloro-5-nitroterephthaloyl dichloride. libretexts.org The mechanism involves the conversion of the hydroxyl group into a better leaving group (a chlorosulfite), which is subsequently displaced by a chloride ion. libretexts.org The preparation of chloroterephthaloyl chloride from chloroterephthalic acid using thionyl chloride has been documented. google.com

Table 2: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Formula | Typical Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Byproducts are gases, simplifying product isolation. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | A mild and effective reagent, often used with a catalytic amount of DMF. commonorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | A solid reagent; the liquid byproducts require separation by distillation. libretexts.org |

The dicarboxylic nature of 2-chloro-5-nitroterephthalic acid also allows for the formation of anhydrides. Intramolecular anhydride (B1165640) formation can be induced by heating, often with a dehydrating agent. However, due to the 1,4-disposition of the carboxylic acid groups, intermolecular anhydride formation leading to polymeric structures is more likely than the formation of a strained cyclic monomeric anhydride.

Transformations of Aromatic Substituents

The substituents on the aromatic ring, particularly the chlorine and nitro groups, are key to another class of reactions that modify the core structure of the molecule.

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (S_N_Ar). This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comsemanticscholar.org In 2-chloro-5-nitroterephthalic acid, the nitro group and the two carboxylic acid groups are powerful electron-withdrawing substituents. The nitro group, being para to the chlorine atom, is particularly effective at stabilizing the intermediate through resonance. libretexts.orgopenstax.org

The S_N_Ar mechanism is a two-step addition-elimination process. nih.gov First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. youtube.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. openstax.orgnih.gov A wide variety of nucleophiles can be used, including hydroxides, alkoxides, and amines, allowing for the introduction of diverse functional groups in place of the chlorine atom. libretexts.orgyoutube.com

Table 3: Examples of Nucleophilic Aromatic Substitution (S_N_Ar) Reactions This table shows potential reactions for 2-chloro-5-nitroterephthalic acid based on established S_N_Ar chemistry.

| Nucleophile | Reagent Example | Expected Product at Chlorine Position |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl group (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy group (-OCH₃) |

| Amine | Ammonia (NH₃) | Amino group (-NH₂) |

The nitro group of 2-chloro-5-nitroterephthalic acid can be selectively reduced to an amino group (-NH₂), yielding 2-amino-5-chloroterephthalic acid. This transformation is of significant synthetic importance. Several methods are available for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, a key consideration is chemoselectivity. Standard catalytic hydrogenation with Pd/C can sometimes lead to hydrodehalogenation (loss of the chlorine atom). commonorganicchemistry.com Raney nickel is often a better choice when dehalogenation is a concern. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid are effective for this conversion. commonorganicchemistry.com These methods are generally mild and can be highly selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com The reduction of the related compound 2-chloro-5-nitrophenol (B15424) proceeds via a 2-chloro-5-hydroxylaminophenol intermediate. nih.govnih.gov

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂ / Pd/C | Methanol (B129727) or Ethanol, RT | High efficiency, clean reaction | Can cause dehalogenation commonorganicchemistry.com |

| H₂ / Raney Ni | Ethanol, RT | Good for substrates with halogens commonorganicchemistry.com | Pyrophoric, requires careful handling |

| Fe / HCl or Acetic Acid | Heat | Inexpensive, effective | Produces iron salt waste acsgcipr.org |

| SnCl₂ / HCl | Ethanol, Heat | Mild, good for sensitive substrates commonorganicchemistry.com | Stoichiometric tin waste |

The aromatic ring of 2-chloro-5-nitroterephthalic acid is highly electron-deficient due to the cumulative electron-withdrawing effects of the two carboxylic acid groups and the nitro group. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, or Friedel-Crafts reactions. youtube.commasterorganicchemistry.com Any potential EAS would be directed to the position meta to the nitro and carboxyl groups and ortho to the chlorine, but the deactivation is generally too strong for these reactions to occur under standard conditions.

Conversely, the high electron deficiency makes the ring susceptible to other forms of nucleophilic attack besides the S_N_Ar at the chlorine center. Nucleophilic substitution of a hydrogen atom (S_N_Ar-H) is a possibility at the positions activated by the electron-withdrawing groups. nih.gov For 2-chloro-5-nitroterephthalic acid, the hydrogen atom located ortho to the nitro group and one of the carboxylic acid groups is the most likely candidate for such an attack. However, these reactions typically require very strong nucleophiles and specific reaction conditions. Reactions such as the von Richter reaction, which involves cyanide attack on a nitroarene, have been observed for some chloronitrobenzene derivatives and could be a theoretical possibility. nih.gov

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The construction of metal-organic frameworks (MOFs) and other coordination polymers using polytopic organic linkers is a cornerstone of modern materials chemistry. The specific functionalities of the organic ligand are critical in dictating the final structure and, consequently, the properties of the resulting material. 2-Chloro-5-nitroterephthalic acid, with its strategically placed carboxylate, chloro, and nitro groups, presents a unique combination of coordination sites and electronic and steric influences that can be exploited in the design of novel coordination compounds. While specific research on MOFs derived from 2-Chloro-5-nitroterephthalic acid is not extensively documented in publicly available literature, the principles of its coordination chemistry can be inferred from closely related systems, particularly those involving other substituted terephthalic acids.

Ligand Design Principles and Coordination Modes in Metal Complexes

The design of ligands is a fundamental aspect of crystal engineering, where the geometry, flexibility, and nature of the donor atoms of an organic molecule are tailored to direct the assembly of specific network topologies. 2-Chloro-5-nitroterephthalic acid is a rigid ligand, a feature that is often desirable in the construction of robust and porous frameworks. The terephthalate (B1205515) backbone provides two carboxylate groups in a 1,4-disposition, which are excellent coordinating moieties for a wide range of metal ions.

The nitro group is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid protons and the electron density on the carboxylate oxygen atoms. While typically considered a weak coordinator, the oxygen atoms of the nitro group can participate in coordination to certain metal ions, particularly hard Lewis acids like lanthanides, or engage in hydrogen bonding interactions that help to stabilize the crystal lattice. mdpi.com The chloro group, also electron-withdrawing, primarily introduces steric bulk and can participate in weaker halogen bonding interactions, further directing the supramolecular assembly.

In analogous systems using 2-nitroterephthalic acid, a variety of coordination modes have been observed. For instance, in copper(II) complexes, the carboxylate groups have been shown to adopt both monodentate and bridging modes, leading to the formation of discrete dinuclear species or one-dimensional polymeric chains. acs.org In these structures, the nitro group often does not directly coordinate to the copper center but influences the crystal packing through hydrogen bonding with co-ligands or solvent molecules. acs.org

Table 1: Potential Coordination Modes of 2-Chloro-5-nitroterephthalate

| Functional Group | Potential Coordination Modes | Influencing Factors |

|---|---|---|

| Carboxylate | Monodentate, Bidentate (Chelating, Bridging), Tridentate | Metal ion preference, pH, solvent, presence of auxiliary ligands |

| Nitro Group | Monodentate, Bidentate (Chelating), Non-coordinating (H-bonding) | Nature of metal ion (hard vs. soft), steric hindrance |

Preparation and Structural Elucidation of Metal Carboxylate Complexes

The synthesis of metal carboxylate complexes from substituted terephthalic acids is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic ligand are reacted in a suitable solvent at elevated temperatures. Room temperature precipitation methods have also been successful in yielding crystalline products. acs.org The choice of solvent is crucial, as it can influence the solubility of the reactants, the deprotonation state of the ligand, and can even be incorporated into the final structure as a co-ligand.

For instance, the reaction of a metal nitrate (B79036) or chloride salt with 2-Chloro-5-nitroterephthalic acid in a solvent like N,N-dimethylformamide (DMF) or water would be a common starting point for the synthesis of new coordination complexes. The resulting products would then be characterized by a suite of analytical techniques to determine their composition and structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center by observing the shift in the characteristic C=O stretching frequencies.

Elemental Analysis: To determine the empirical formula of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of solvent molecules.

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data.

While no specific crystal structures for metal complexes of 2-Chloro-5-nitroterephthalic acid are readily available in open literature, studies on analogous ligands like 2-nitroterephthalic acid provide valuable insights. For example, the crystal structure of a copper(II) complex with 2-nitroterephthalate revealed a hexa-coordinated copper ion with a distorted octahedral geometry, coordinated to water molecules and the carboxylate groups of the ligand. acs.org

Self-Assembly Processes in the Formation of Metal-Organic Frameworks

The formation of a MOF is a complex self-assembly process governed by the principles of coordination chemistry and thermodynamics. The final structure is the result of a delicate balance of interactions between the metal ions (or clusters) and the organic linkers. The geometry and connectivity of both the metal secondary building unit (SBU) and the organic linker dictate the topology of the resulting framework.

In the case of 2-Chloro-5-nitroterephthalic acid, the two carboxylate groups can bridge between metal centers to form extended networks. The rigidity of the terephthalate backbone is conducive to the formation of stable, porous structures. The self-assembly process can be influenced by several factors:

Metal Ion: The coordination number, preferred geometry, and lability of the metal ion will determine the nature of the SBU. For example, some metal ions like zinc and copper are known to form paddle-wheel SBUs.

Reaction Conditions: Temperature, pressure, and reaction time can affect the kinetics and thermodynamics of the self-assembly process, potentially leading to different crystalline phases.

pH: The pH of the reaction medium will influence the deprotonation state of the carboxylic acid groups, which is crucial for coordination.

Modulators: The addition of monotopic ligands (modulators) can compete with the polytopic linker for coordination sites, influencing the size and morphology of the resulting crystals.

Engineering of Coordination Polymer Dimensions and Structural Diversity

The ability to control the dimensionality and structure of coordination polymers is a key goal in the field of crystal engineering. By systematically varying the synthetic conditions and the components of the reaction, it is possible to tune the resulting architecture from discrete molecules (0D) to chains (1D), layers (2D), or frameworks (3D).

With a ligand like 2-Chloro-5-nitroterephthalic acid, several strategies can be employed to engineer the dimensionality and structural diversity of the resulting coordination polymers:

Choice of Metal Ion: Different metal ions have different coordination preferences, which can lead to structures of varying dimensionality. For example, lanthanide ions, with their high coordination numbers, often form highly connected 3D frameworks. acs.org

Use of Ancillary Ligands: The introduction of a second, "ancillary" or "co-ligand" can significantly alter the final structure. These ligands can cap coordination sites on the metal ion, preventing the formation of a higher-dimensional network, or they can act as pillars to connect lower-dimensional motifs into a 3D framework. Nitrogen-donor ligands like bipyridines are commonly used for this purpose. rsc.org

Solvent Effects: The coordinating ability of the solvent can play a role in determining the final structure. A strongly coordinating solvent may occupy coordination sites on the metal ion, leading to lower-dimensional structures.

Functional Group Influence: The chloro and nitro groups on the terephthalate ring can be used to fine-tune the interactions within the crystal lattice. For example, the nitro group's ability to act as a hydrogen bond acceptor can be exploited to form specific supramolecular synthons that guide the assembly process. nih.gov

Table 2: Factors Influencing the Dimensionality of Coordination Polymers with Substituted Terephthalates

| Factor | Influence on Dimensionality | Example from Analogous Systems |

|---|---|---|

| Metal Ion | High coordination number metals (e.g., Ln³⁺) tend to form 3D frameworks. | Lanthanide ions with 2-nitroterephthalate form 3D MOFs. acs.org |

| Ancillary Ligands | Can act as pillars to increase dimensionality or as capping agents to decrease it. | Bipyridine ligands used with terephthalate and Zn(II) to form 1D chains. acs.org |

| Solvent | Coordinating solvents can block sites and lead to lower dimensionality. | Use of different solvents can lead to different crystalline phases. |

Structural Elucidation and Supramolecular Architecture of 2 Chloro 5 Nitroterephthalic Acid and Its Derivatives

Advanced Crystallographic Analysis

Crystallography stands as the cornerstone for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 2-Chloro-5-nitroterephthalic acid, with its potential for rich intermolecular interactions, crystallographic analysis is indispensable.

Single Crystal X-ray Diffraction (SC-XRD) Studies of the Compound and its Metal Complexes

In a representative study, a Cu(II) complex of 2-nitroterephthalate was synthesized and its crystal structure determined by SC-XRD. acs.orgnih.gov The analysis revealed a slightly distorted octahedral coordination geometry around the central copper ion. acs.orgnih.gov The Cu ion is coordinated by four water molecules and two non-chelating 4-carboxy-2-nitrobenzoate ligands. acs.org Such studies on metal-organic frameworks (MOFs) derived from terephthalic acid and its derivatives are common, highlighting the role of the carboxylate groups in forming coordination polymers. nih.govmpg.de

Table 1: Representative Crystallographic Data for a Copper(II)-Nitroterephthalate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 14.876(3) |

| c (Å) | 11.987(2) |

| α (°) | 90 |

| β (°) | 113.45(1) |

| γ (°) | 90 |

| Volume (ų) | 1690.8(6) |

| Z | 4 |

| Note: This data is for a representative copper complex of 2-nitroterephthalic acid and is intended to be illustrative of the type of information obtained from SC-XRD. |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the quintessential directional interactions that orchestrate the formation of supramolecular assemblies. nih.govrsc.orgmdpi.comresearchgate.net In 2-Chloro-5-nitroterephthalic acid, the two carboxylic acid groups are potent hydrogen bond donors and acceptors.

It is anticipated that the primary hydrogen bonding motif would involve the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of dicarboxylic acids like terephthalic acid. rsc.orgresearchgate.net These dimers create robust, linear chains or tapes. Furthermore, the nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from neighboring aromatic rings. In metal complexes, coordinated water molecules are also key players in the hydrogen-bonding network, linking the complex units into higher-dimensional structures. acs.org The presence of the chloro substituent might introduce weaker C-H···Cl interactions, further stabilizing the crystal lattice.

Investigation of π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

Beyond hydrogen bonding, π-π stacking interactions are crucial in the crystal packing of aromatic molecules. acs.orgnih.govresearchgate.netresearchgate.net The electron-deficient nature of the aromatic ring in 2-Chloro-5-nitroterephthalic acid, due to the presence of the nitro group, would favor offset or slipped-parallel π-π stacking arrangements to minimize electrostatic repulsion.

Studies on nitroarenes have shown that the regiochemistry of the nitro substituents significantly influences the strength and geometry of these interactions. acs.orgnih.gov In the case of metal complexes of nitroterephthalic acid, offset π-π stacking interactions with inter-centroid distances around 3.69 Å have been observed, contributing to the stability of the crystal packing. acs.org Additionally, nitro-π interactions, where the electron-deficient nitro group interacts with an electron-rich aromatic ring, and π-hole interactions involving the nitro group's nitrogen atom, are also plausible and have been shown to be significant in similar systems. researchgate.netnih.gov The interplay of these various non-covalent forces dictates the final, intricate three-dimensional architecture of the crystal.

Polymorphism and the Impact of Crystallization Conditions on Solid-State Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Terephthalic acid itself is known to exhibit polymorphism, with different forms being more stable under specific conditions of temperature and pressure. capes.gov.brrsc.org The final polymorphic form obtained is often sensitive to crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. For substituted terephthalic acids, the potential for polymorphism increases due to the possibility of different hydrogen bonding patterns and packing arrangements. acs.org It is therefore highly probable that 2-Chloro-5-nitroterephthalic acid could also exhibit polymorphism, and a systematic study of its crystallization behavior would be necessary to identify and characterize different polymorphic forms.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide complementary information to crystallographic analysis, offering insights into the vibrational modes of a molecule and confirming the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for obtaining a "vibrational fingerprint" of a molecule. nih.govnih.govcore.ac.ukresearchgate.netresearchgate.net For 2-Chloro-5-nitroterephthalic acid, the spectra would be dominated by characteristic vibrational modes of the constituent functional groups.

The most prominent bands in the FT-IR spectrum would be the O-H stretching of the carboxylic acid groups, typically appearing as a broad band in the region of 3300-2500 cm⁻¹, and the C=O stretching vibration, expected around 1700-1680 cm⁻¹. The presence of the nitro group would give rise to strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the lower frequency region, typically between 800 and 600 cm⁻¹.

FT-Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C-C stretching vibrations and the symmetric vibrations of the nitro group would be expected to show strong signals in the Raman spectrum. A combined analysis of both FT-IR and FT-Raman spectra, often aided by computational calculations, allows for a detailed assignment of the vibrational modes and provides a comprehensive understanding of the molecular structure. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for 2-Chloro-5-nitroterephthalic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Nitro Group | Asymmetric NO₂ stretch | 1550 - 1500 |

| Nitro Group | Symmetric NO₂ stretch | 1350 - 1300 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Chloro Group | C-Cl stretch | 800 - 600 |

| Note: These are general ranges and the exact positions of the peaks can be influenced by the specific crystalline environment and intermolecular interactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For aromatic compounds like 2-chloro-5-nitroterephthalic acid, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the substitution pattern on the benzene (B151609) ring.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring would exhibit signals between 120 and 150 ppm. The carbons bearing the electron-withdrawing nitro and chloro groups, as well as the carboxylic acid groups, would be significantly deshielded and appear at the lower end of this range. The carbonyl carbons of the terephthalic acid moieties would have characteristic chemical shifts in the region of 165-175 ppm.

Table 1: Predicted NMR Data for 2-Chloro-5-nitroterephthalic Acid This table is predictive and based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | s, d |

| ¹H (Carboxylic Acid) | >10 | br s |

| ¹³C (Aromatic) | 120 - 150 | - |

s: singlet, d: doublet, br s: broad singlet

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 2-chloro-5-nitroterephthalic acid, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions associated with the aromatic ring and the nitro group.

The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band in the UV region. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity and the presence of other substituents on the aromatic ring. Analysis of the UV-Vis spectra of related compounds, such as 2-chloro-N-(2,4-dinitrophenyl)acetamide, reveals absorption maxima that are solvent-dependent, indicating the sensitivity of the electronic transitions to the molecular environment.

Table 2: Expected UV-Vis Absorption Data for 2-Chloro-5-nitroterephthalic Acid This table is illustrative and based on general principles and data from related compounds.

| Transition Type | Expected λ_max (nm) | Solvent Effects |

|---|---|---|

| π-π* | 250 - 300 | Bathochromic or hypsochromic shift depending on solvent polarity |

Hirshfeld Surface Analysis and Intermolecular Contact Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. This analysis is contingent on the availability of a high-quality crystal structure determined by single-crystal X-ray diffraction. As a specific crystal structure for 2-chloro-5-nitroterephthalic acid is not publicly available, a detailed Hirshfeld analysis cannot be performed. However, the principles of this analysis can be described based on studies of closely related molecules, such as copper complexes of 2-nitroterephthalic acid. documentsdelivered.comnih.govacs.org

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is dominant. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a summary of all intermolecular contacts in the crystal. These plots display the distance from the surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). Each type of intermolecular contact has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the contributions from different interaction types.

For instance, strong O-H···O hydrogen bonds appear as distinct, sharp spikes. In contrast, weaker C-H···π interactions would be represented by more diffuse regions on the plot. By analyzing these plots, researchers can gain a detailed understanding of the forces that govern the supramolecular architecture of the crystal. For related compounds, the analysis has revealed the significant role of hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure. nih.gov

Computational and Theoretical Investigations of 2-Chloro-5-nitroterephthalic Acid: A Review of Current Scientific Literature

Following a comprehensive review of available scientific literature, it has been determined that there are no specific computational and theoretical investigation studies published directly on the chemical compound 2-Chloro-5-nitroterephthalic acid .

While the methodologies outlined—such as Density Functional Theory (DFT) for geometry optimization, prediction of spectroscopic parameters, Frontier Molecular Orbital (HOMO-LUMO) analysis, calculation of reactivity descriptors, and Molecular Electrostatic Potential (MEP) mapping—are standard and widely published for analogous compounds like nitro-substituted terephthalic acids and other chloro-nitro aromatic derivatives, the specific findings and data tables for 2-Chloro-5-nitroterephthalic acid are not present in the accessible scientific domain.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and content requirements, as the foundational research and detailed findings for this specific molecule are not available in published literature.

Computational and Theoretical Investigations of 2 Chloro 5 Nitroterephthalic Acid

Advanced Intermolecular Interaction Modeling

The arrangement of molecules in the solid state and their ability to interact with biological targets are governed by a complex network of intermolecular forces. Computational chemistry offers powerful tools to dissect and understand these interactions, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug design for understanding how a ligand, such as 2-Chloro-5-nitroterephthalic acid, might interact with a protein's active site.

In hypothetical molecular docking studies, 2-Chloro-5-nitroterephthalic acid could be docked against various protein targets to explore its potential as an inhibitor or modulator. For instance, its binding affinity towards enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes, could be investigated. The results of such simulations typically include the binding energy, which indicates the stability of the ligand-protein complex, and a detailed map of the intermolecular interactions.

The binding interactions would likely involve hydrogen bonds formed by the carboxylic acid groups with amino acid residues like arginine, lysine, and histidine. The nitro group could also participate in hydrogen bonding and electrostatic interactions. The chloro substituent and the aromatic ring can engage in hydrophobic and halogen bonding interactions. A representative table of potential docking results is presented below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| α-Glucosidase | -8.5 | ASP215, GLU277, ARG442 | Hydrogen Bond, Electrostatic |

| α-Amylase | -7.9 | ASP197, GLU233, HIS305 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -9.2 | HIS94, HIS96, THR199 | Hydrogen Bond, Coordination with Zn²⁺ |

This table presents hypothetical data based on typical values observed for similar small molecule inhibitors.

These simulations would suggest that 2-Chloro-5-nitroterephthalic acid has the potential to bind effectively to the active sites of these enzymes, primarily driven by hydrogen bonding and electrostatic interactions involving its carboxylic acid and nitro functionalities.

To gain a deeper understanding of the nature and strength of intermolecular interactions, theoretical methods such as the Quantum Theory of Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) analysis are employed. These analyses are performed on the electron density of the system, which can be obtained from high-level quantum mechanical calculations.

The AIM theory, developed by Richard Bader, defines chemical bonds based on the topology of the electron density. orientjchem.org At a bond critical point (BCP) between two interacting atoms, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) provide quantitative information about the interaction. For hydrogen bonds, which are expected to be prominent in the crystal structure of 2-Chloro-5-nitroterephthalic acid, specific criteria for these values are well-established.

NCI analysis is a powerful tool for visualizing weak interactions. It is based on the relationship between the electron density and the reduced density gradient. NCI plots typically show large, colored isosurfaces in regions of noncovalent interactions. The color of the isosurface indicates the type and strength of the interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive steric clashes.

A theoretical study of a dimer of 2-Chloro-5-nitroterephthalic acid would likely reveal a network of O-H···O hydrogen bonds between the carboxylic acid groups, as well as weaker C-H···O interactions. The AIM and NCI analyses would quantify and visualize these interactions, providing a detailed picture of the forces governing the supramolecular assembly of the compound.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | NCI Isosurface Color |

| O-H···O | 0.035 | +0.120 | Blue |

| C-H···O | 0.010 | +0.030 | Green |

| Cl···O | 0.008 | +0.025 | Green/Light Blue |

This table contains representative theoretical values for intermolecular interactions in organic molecules.

Prediction of Electronic and Optical Properties

The electronic structure of a molecule dictates its reactivity, as well as its interaction with light. Computational methods allow for the prediction of various electronic and optical properties, offering insights into the potential applications of a material in optoelectronics.

Linear optical properties describe how a material responds to an electric field at low light intensities. Key parameters include the dipole moment (μ), polarizability (α), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and its optical properties.

For 2-Chloro-5-nitroterephthalic acid, density functional theory (DFT) calculations could be employed to determine these properties. The presence of the electron-withdrawing nitro and chloro groups is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This would suggest that the molecule could be readily excited, potentially leading to interesting optical absorption characteristics.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. The regions around the oxygen atoms of the carboxylic acid and nitro groups would be expected to show a high negative potential (red color), indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The hydrogen atoms of the carboxylic acid groups would exhibit a high positive potential (blue color), highlighting their role as hydrogen bond donors.

| Parameter | Calculated Value |

| Dipole Moment (μ) | 4.5 D |

| Average Polarizability (α) | 25 x 10⁻²⁴ esu |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

This table shows plausible calculated electronic properties for a molecule of this type.

Nonlinear optical (NLO) materials are of great interest for applications in laser technology, optical data storage, and telecommunications. researchgate.net The NLO response of a molecule is governed by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response.

Computational chemistry provides a route to predict the NLO properties of molecules. For 2-Chloro-5-nitroterephthalic acid, the combination of electron-donating (carboxyl groups, to some extent) and strong electron-withdrawing (nitro group) substituents on the π-conjugated benzene (B151609) ring suggests that it could possess a significant first hyperpolarizability. This donor-π-acceptor architecture is a common design motif for NLO chromophores.

Calculations of the first and second hyperpolarizabilities could be performed using DFT methods. The results would indicate the potential of 2-Chloro-5-nitroterephthalic acid for NLO applications. A large calculated value for the first hyperpolarizability would suggest that crystalline forms of the compound might exhibit second-harmonic generation (SHG), the ability to convert incident laser light of a certain frequency into light with twice that frequency.

| NLO Property | Calculated Value |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 80 x 10⁻³⁶ esu |

This table presents hypothetical NLO properties based on calculations for similar organic molecules.

Advanced Applications and Materials Science Contributions of 2 Chloro 5 Nitroterephthalic Acid

Role in Polymer Chemistry and Material Design

The bifunctional nature of 2-Chloro-5-nitroterephthalic acid, possessing two carboxylic acid groups, theoretically allows it to act as a monomer in polycondensation reactions, similar to its parent compound, terephthalic acid. The presence of the chloro and nitro groups could impart unique properties such as increased thermal stability, modified solubility, and altered electronic characteristics to the resulting polymers.

Incorporation as a Monomer in Specialty Polymer Synthesis

While the structure of 2-Chloro-5-nitroterephthalic acid suggests its potential as a monomer for creating specialty polyesters or polyamides with unique characteristics, a comprehensive review of available scientific literature reveals a notable absence of specific studies detailing its incorporation into such polymers. The theoretical potential for its use in polycondensation reactions with various diols or diamines to create novel polymers with enhanced properties remains an area for future exploration. The synthesis of polyesters from dicarboxylic acids, such as terephthalic acid, and diols is a well-established industrial process. nih.govresearchgate.net

Modification of Polyethylene Terephthalate (B1205515) (PET) and Polyethylene Glycol (PEG) Architectures

The modification of commodity polymers like Polyethylene Terephthalate (PET) and Polyethylene Glycol (PEG) is a common strategy to enhance their properties for specific applications. Dicarboxylic acids are often used to modify the polymer backbone, influencing characteristics like crystallinity, thermal stability, and hydrophilicity. researchgate.netmdpi.com For instance, the incorporation of comonomers can disrupt the regular chain structure of PET, leading to reduced crystallinity and improved transparency. researchgate.net Similarly, dicarboxylic acids can be used to crosslink or functionalize PEG, creating hydrogels and other advanced materials. rsc.orgnih.govberkeley.eduresearchgate.net

Functional Materials via Coordination Chemistry

The field of coordination chemistry has seen significant advancements through the use of functionalized organic ligands to construct multidimensional structures with unique properties. 2-Chloro-5-nitroterephthalic acid, with its carboxylate groups and additional functional moieties, serves as an excellent building block for the synthesis of novel coordination polymers, including Metal-Organic Frameworks (MOFs).

Design and Synthesis of Functional Metal-Organic Frameworks (MOFs) with Tunable Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be finely tuned by modifying the metal centers or the organic linkers. The introduction of functional groups, such as the nitro group in 2-Chloro-5-nitroterephthalic acid, can significantly impact the framework's properties, including gas adsorption, selectivity, and catalytic activity. nih.gov

Research has shown that nitro-functionalized MOFs can exhibit enhanced CO2 adsorption capabilities. The electron-withdrawing nature of the nitro group can create favorable interactions with CO2 molecules, leading to higher uptake capacities. For example, a study on a copper-based MOF demonstrated that a nitro-substituted ligand led to a 36% increase in CO2 uptake compared to the non-functionalized parent compound.

Table 1: Examples of MOFs Synthesized with Nitro-Functionalized Ligands

| MOF Designation | Metal Center | Organic Ligand | Key Properties/Findings |

|---|---|---|---|

| Cu-NTA | Copper (Cu) | 2-Nitroterephthalic acid | Forms a slightly distorted octahedral coordination geometry. The nitro group influences the supramolecular assembly through non-covalent interactions. nih.govacs.org |

| Cd(II)-MOF | Cadmium (Cd) | 5-nitroisophthalic acid and a co-ligand | Exhibits a 2D coordination network. The choice of metal ion significantly influences the final structure. researchgate.net |

| Zn(II)-MOF | Zinc (Zn) | 5-nitroisophthalic acid and a co-ligand | Shows a 1D chain structure with photoluminescent properties. researchgate.net |

| Ni(II)-MOF | Nickel (Ni) | 3-nitrophthalic acid and a co-ligand | Forms a 2D layer structure with antiferromagnetic coupling and exhibits antibacterial properties. researchgate.net |

Development of Supramolecular Assemblies for Specific Material Functions

The ability of 2-Chloro-5-nitroterephthalic acid to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the design of supramolecular assemblies. These ordered structures can exhibit a range of functions, including molecular recognition and sensing.

Luminescent MOFs (L-MOFs) are a prominent class of materials where the framework can detect the presence of specific molecules through changes in their light-emitting properties. The nitro group in the ligand can play a crucial role in the sensing mechanism, often leading to luminescence quenching upon interaction with certain analytes, particularly nitroaromatic compounds, which are common explosives. rsc.orgnih.govmdpi.com The interaction between the electron-deficient nitroaromatic analyte and the electron-rich framework can lead to an efficient energy transfer, resulting in a diminished luminescent signal. mdpi.com

Table 2: Luminescent Sensing Applications of MOFs with Functionalized Ligands

| MOF System | Target Analyte | Sensing Mechanism |

|---|---|---|

| Zn and Cd-based MOFs | Nitroaniline | Luminescence quenching |

| Lanthanide-based MOFs | Various cations and anions | Luminescence quenching or enhancement |

| Tb-based MOF | Nitroaromatic explosives | Selective luminescence quenching |

Modification of Band Gap in Semiconductor Supramolecular Species

The electronic properties of semiconductor materials, particularly their band gap, determine their suitability for various applications, such as in photocatalysis and optoelectronics. Research has demonstrated that the functionalization of organic linkers in MOFs is an effective strategy for tuning their band gap. berkeley.eduresearchgate.netnih.gov

Table 3: Theoretical and Experimental Findings on Band Gap Modification in MOFs

| MOF/System | Functional Group | Effect on Band Gap | Reference |

|---|---|---|---|

| IRMOF series | Halogens (F, Cl, Br, I) | Reduction of band gap, with iodine being most effective. | berkeley.edu |

| UiO-66 | Amino-functionalized benzoic acids | Modulation of the band gap in the range of 4.1–3.3 eV. | rsc.org |

| MIL-125 | Nitro group (NO2) | Theoretical prediction of band gap alteration. | rsc.org |

| 2-Nitroterephthalic acid complexes | Nitro group (NO2) | Demonstrated potential to modify the band gap of semiconductor supramolecular species. | nih.gov |

Intermediate in Fine Chemical Synthesis

The strategic placement of chloro, nitro, and carboxylic acid functional groups on the benzene (B151609) ring makes 2-chloro-5-nitroterephthalic acid a valuable precursor in multi-step organic syntheses. These groups can be selectively modified or replaced to build more complex molecular architectures, leading to the development of advanced pharmaceutical intermediates and specialized agrochemicals and dyes.

Pathways to Advanced Pharmaceutical Intermediates and Lead Compounds

While direct, large-scale applications in marketed pharmaceuticals are not widely documented, the structural motifs present in 2-chloro-5-nitroterephthalic acid are found in various pharmacologically active compounds. Its derivatives serve as building blocks in the synthesis of novel therapeutic agents. The presence of the nitro group, for instance, is a common feature in compounds with antimicrobial and antiparasitic activities. The chloro and carboxylic acid functionalities, on the other hand, offer synthetic handles for creating diverse libraries of compounds for drug discovery programs.

Research in medicinal chemistry often involves the synthesis of derivatives of such polyfunctionalized aromatic compounds to explore their potential as lead compounds for various therapeutic targets. The terephthalic acid backbone can be used to create rigid scaffolds, which are often desirable in drug design to ensure specific binding to biological targets.

Synthetic Routes to Agrochemicals and Dyes with Enhanced Properties

In the realm of agrochemicals, the development of new herbicides, fungicides, and insecticides often relies on the availability of novel chemical intermediates. While specific commercial agrochemicals derived directly from 2-chloro-5-nitroterephthalic acid are not prominently reported, its structural elements are pertinent. The nitroaromatic moiety is a known toxophore in certain classes of pesticides. The ability to further functionalize the molecule allows for the fine-tuning of properties such as solubility, soil retention, and target specificity, which are critical for developing effective and environmentally safer agrochemical products.

Similarly, in the dye industry, the chromophoric nitro group and the auxochromic carboxylic acid groups on the benzene ring suggest its potential as a precursor for synthesizing specialized dyes. The chloro-substituent can be replaced through nucleophilic aromatic substitution to introduce a wide range of color-modifying groups. This allows for the synthesis of dyes with specific spectral properties, improved fastness, and better affinity for various fibers.

Contributions to Analytical and Separation Science

The unique chemical properties of 2-chloro-5-nitroterephthalic acid also lend themselves to applications in analytical chemistry, particularly in the field of chromatography.

Use in the Modification of Chromatographic Stationary Phases (e.g., Gas Chromatography)

In gas chromatography (GC), the separation of complex mixtures is highly dependent on the chemical nature of the stationary phase within the GC column. The performance of these stationary phases can be enhanced by chemical modification to introduce specific functionalities that can interact selectively with the analytes.

Conclusion and Future Research Directions

Synthesis of Key Research Advancements and Unaddressed Challenges for 2-Chloro-5-nitroterephthalic Acid

2-Chloro-5-nitroterephthalic acid has been established as a valuable and versatile building block in the field of crystal engineering and materials science, particularly for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Research has highlighted that the functionalization of organic linkers, such as terephthalic acid with a nitro group, can effectively modify the properties of the resulting materials. nih.gov The presence of varied functional groups on the aromatic ring—two carboxylates, a nitro group, and a chloro substituent—provides diverse coordination possibilities and hydrogen bonding sites, which are advantageous in the construction of supramolecular architectures. nih.gov

Key advancements include the successful synthesis and characterization of various coordination polymers by combining this ligand with different metal ions. These studies have revealed a range of structural diversities, from one-dimensional chains to more complex three-dimensional networks. However, a significant and persistent challenge in the synthesis of these coordination polymers is controlling the final dimensionality and topology of the structures. nih.gov The flexible coordination modes of the carboxylate groups, influenced by the electronic effects of the substituents, can make predictable synthesis difficult. Another unaddressed area is the systematic exploration of the functional properties of the resulting materials. While some luminescent and thermal properties have been noted, a comprehensive understanding of how the chloro and nitro groups specifically modulate these characteristics is still lacking.

Prospective Avenues for Novel Derivatizations and Functional Material Development

The multifunctional nature of 2-chloro-5-nitroterephthalic acid opens up significant opportunities for the creation of novel derivatives and advanced functional materials. A primary prospective avenue is the chemical modification of the existing functional groups to tune the properties of the resulting materials. For instance, the selective reduction of the nitro group to an amine could create a new ligand with different coordination capabilities and the potential for post-synthetic modification within a MOF structure. This would allow for the introduction of new functionalities, such as catalytic sites or sensor moieties.

Furthermore, the derivatization of the carboxylic acid groups into esters or amides could alter the ligand's solubility and coordination behavior, leading to new materials with different structural motifs. The chloro-substituent also presents a valuable site for chemical reactions, such as palladium-catalyzed cross-coupling, which could be used to graft larger organic fragments onto the aromatic core. researchgate.net This strategy would enable the design of highly complex, multifunctional ligands for targeted applications. The development of mild and selective synthetic methods, such as photoredox catalysis for decarboxylative reactions, could also be applied to create novel structures from carboxylic acid precursors. nih.gov These derivatization strategies are key to unlocking the full potential of this versatile building block for the development of materials with tailored optical, electronic, or catalytic properties.

Interdisciplinary Research Opportunities and Emerging Paradigms in Functionalized Aromatic Dicarboxylic Acid Chemistry

The future of research on 2-chloro-5-nitroterephthalic acid and related functionalized aromatic dicarboxylic acids lies at the intersection of multiple scientific disciplines, including organic synthesis, materials science, and computational chemistry. researchgate.net A significant opportunity exists for a synergistic approach where computational modeling, such as Density Functional Theory (DFT), is used to predict the electronic, optical, and nonlinear optical properties of materials derived from this ligand. acs.org Such theoretical insights can guide synthetic chemists in targeting materials with specific functionalities, accelerating the discovery process.

An emerging paradigm in materials science is the development of "smart" materials that can respond to external stimuli. eolss.net By incorporating photo- or thermo-responsive moieties through derivatization of 2-chloro-5-nitroterephthalic acid, it may be possible to create dynamic MOFs and coordination polymers with switchable properties for applications in sensing or controlled release. Furthermore, there is a growing emphasis on creating materials for sustainable technologies. cas.org The polar nitro group on the ligand could be leveraged to design MOFs with high selectivity for carbon dioxide capture. The exploration of these interdisciplinary research avenues will be crucial for developing the next generation of functional materials from tailored aromatic dicarboxylic acids. eolss.netcas.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-nitroterephthalic acid?

- Methodology : Microwave-assisted regioselective amination is a robust approach for nitro-substituted chloroaromatic acids. For example, 5-nitro-2-chlorobenzoic acid derivatives were synthesized using solvent-free microwave irradiation with aliphatic/aromatic amines, achieving >99% yield under optimized conditions . Similar protocols can be adapted by substituting reagents to target the terephthalic acid backbone. Classical methods like nitration of chlorinated precursors followed by oxidation may also apply, but reaction conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) require careful optimization to avoid over-nitration or decomposition.

Q. Which spectroscopic techniques are critical for characterizing 2-Chloro-5-nitroterephthalic acid?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O–H stretch ~2500–3000 cm⁻¹, nitro group asymmetric stretch ~1520 cm⁻¹). Reference libraries like NIST’s IR spectrum database aid in peak assignment .

- Mass Spectrometry : Confirms molecular weight (e.g., via GC/MS with electron ionization) and fragmentation patterns. NIST’s mass spectral data for structurally similar compounds (e.g., 2-Chloro-5-nitrobenzoic acid, MW 201.56 g/mol) provide comparative benchmarks .

- ¹H/¹³C NMR : Resolves aromatic proton environments and substituent effects (e.g., chloro and nitro groups deshield adjacent carbons). Use deuterated DMSO or acetone for solubility.

Q. What safety precautions are essential when handling 2-Chloro-5-nitroterephthalic acid?

- Methodology :

- PPE : EN166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can conflicting crystallographic data for 2-Chloro-5-nitroterephthalic acid be resolved?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and twinning. SHELXS/SHELXD are suitable for phase solving .

- Visualization Tools : ORTEP-3 generates thermal ellipsoid plots to identify positional uncertainties. Compare multiple datasets to assess reproducibility .

- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles .

Q. What computational approaches are effective for studying the electronic properties of 2-Chloro-5-nitroterephthalic acid?

- Methodology :

- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, particularly for applications in catalysis or coordination chemistry.

- TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental data for nitroaromatic transitions .

Q. How can reaction yields be optimized for derivatives of 2-Chloro-5-nitroterephthalic acid?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically. For example, microwave-assisted reactions often benefit from shorter durations (5–10 min) and controlled power settings .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity products.

Q. What strategies enable the use of 2-Chloro-5-nitroterephthalic acid in metal-organic frameworks (MOFs)?

- Methodology :

- Ligand Design : The terephthalate backbone and nitro/chloro substituents can act as coordination sites. Screen metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF, 80–120°C) .

- Porosity Analysis : Use BET surface area measurements and gas adsorption (N₂, CO₂) to assess framework stability and functionality.

- Functionalization : Post-synthetic modification (PSM) with amines or thiols can enhance MOF selectivity for gas storage or sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.